Dimethyl methylsuccinate

Organic Synthesis Stobbe Condensation β-Half-Ester

Dimethyl methylsuccinate (CAS 1604-11-1), also known as dimethyl 2-methylsuccinate or methylsuccinic acid dimethyl ester, is an asymmetric dibasic ester with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol. It is a colorless liquid at room temperature with a faint aroma, exhibiting a boiling point of 196 °C at 760 mmHg and a density of 1.076 g/mL at 25 °C.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 1604-11-1
Cat. No. B158938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl methylsuccinate
CAS1604-11-1
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)C(=O)OC
InChIInChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3
InChIKeyNFOQJNGQQXICBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Methylsuccinate (CAS 1604-11-1) for Scientific Procurement: Overview and Identity


Dimethyl methylsuccinate (CAS 1604-11-1), also known as dimethyl 2-methylsuccinate or methylsuccinic acid dimethyl ester, is an asymmetric dibasic ester with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol [1]. It is a colorless liquid at room temperature with a faint aroma, exhibiting a boiling point of 196 °C at 760 mmHg and a density of 1.076 g/mL at 25 °C . Unlike its symmetric analog dimethyl succinate (C6H10O4, MW 146.14), dimethyl methylsuccinate features a methyl substituent on the α-carbon of the succinate backbone, rendering it a chiral building block that exists as a racemic mixture unless optically resolved [2].

Dimethyl Methylsuccinate Procurement: Why Analogs and In-Class Compounds Cannot Substitute


Direct substitution of dimethyl methylsuccinate with unsubstituted dimethyl succinate (CAS 106-65-0) or other symmetric dibasic esters fails in critical synthetic applications due to the α-methyl group, which introduces both steric effects and chiral properties absent in simpler analogs [1]. Dimethyl succinate lacks the methyl substituent on the succinate backbone, resulting in a symmetrical structure with no chiral center and fundamentally different reactivity in asymmetric syntheses [2]. In Stobbe condensation reactions, the α-methyl group of dimethyl methylsuccinate modulates regioselectivity and enables the formation of β-half-esters that serve as intermediates for naphthoate derivatives and itaconic acids—transformations that proceed with different outcomes when dimethyl succinate is employed [3]. Furthermore, procurement of racemic dimethyl methylsuccinate (CAS 1604-11-1) versus its enantiopure forms (R-enantiomer CAS 22644-27-5; S-enantiomer CAS 63163-08-6) must be specification-matched to the intended downstream chiral application, as stereochemical integrity governs biological activity and API synthesis outcomes .

Dimethyl Methylsuccinate Quantitative Differentiation Guide: Verified Performance Data for Scientific Selection


Synthetic Utility in Stobbe Condensation for β-Half-Ester Synthesis

Dimethyl methylsuccinate undergoes Stobbe condensation with aldehydes and ketones to yield β-half-esters, a reaction enabled by the α-methyl group that provides a single reactive α-position for carbanion formation. In contrast, symmetric dimethyl succinate presents two equivalent α-positions, leading to different regiochemical outcomes and complicating selective mono-condensation [1]. Benzaldehyde, o-methoxybenzaldehyde, p-chlorobenzaldehyde, benzophenone, and acetophenone were successfully condensed with dimethyl methylsuccinate in the presence of potassium tert-butoxide to give the corresponding β-half-esters, which were subsequently cyclized with sodium acetate and acetic anhydride to acetoxynaphthoates [2].

Organic Synthesis Stobbe Condensation β-Half-Ester

Physical Property Differentiation from Dimethyl Succinate

The α-methyl substituent in dimethyl methylsuccinate produces measurable differences in key physical properties compared to unsubstituted dimethyl succinate, which affect solvent behavior, purification protocols, and material handling [1]. Dimethyl methylsuccinate exhibits a density of 1.076 g/mL at 25 °C, whereas dimethyl succinate has a specific gravity of 1.12 (20/20), representing a ~4% density difference [2]. The molecular weight differs by 14 g/mol (160.17 vs. 146.14) due to the additional methyl group [3][4]. Both compounds share a boiling point of 196 °C at atmospheric pressure, but flash point data differ: 83 °C (closed cup) for dimethyl methylsuccinate versus 98 °C for dimethyl succinate [5].

Physical Properties Solvent Selection Purification

Chiral Center Availability for Asymmetric Synthesis

Dimethyl methylsuccinate possesses a stereocenter at the C2 position, enabling its use as a chiral building block after enantiomeric resolution or asymmetric synthesis. Unsubstituted dimethyl succinate lacks this stereocenter entirely, rendering it incapable of serving in chiral applications [1]. Ene-reductase-catalyzed asymmetric reduction of dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate can produce optically pure dimethyl 2-methylsuccinate with yields up to 86% and enantioselectivities reaching 99% ee [2]. Substrate concentrations as high as 700 mM were successfully converted to the desired enantiomer using biocatalytic methods [3].

Asymmetric Synthesis Chiral Building Block Enantioselective Reduction

Availability as Both Racemate and Enantiopure Forms for Application-Specific Procurement

Dimethyl methylsuccinate is commercially available in three distinct stereochemical forms with different CAS numbers: racemic (±)-dimethyl methylsuccinate (CAS 1604-11-1), (R)-(+)-enantiomer (CAS 22644-27-5), and (S)-(-)-enantiomer (CAS 63163-08-6) . This tripartite availability allows researchers to select the precise stereochemical form required for a given application. In contrast, achiral dimethyl succinate (CAS 106-65-0) exists only as a single, symmetric form with no stereochemical variants [1]. The (R)-enantiomer exhibits a boiling point of 80-81 °C at 12 mmHg, while the racemate boils at 196 °C at 760 mmHg . Optical rotation for the (R)-enantiomer is reported as [α]20D = 4.5 ± 0.5° (c = 3 in CHCl3) .

Chiral Procurement Enantiopure Compound Stereochemical Purity

Industrial Dicarbonylation Feedstock for α-Substituted Succinates

Dimethyl methylsuccinate is industrially accessible via heterogeneous palladium-catalyzed oxidative dicarbonylation of propylene, producing dimethyl α-methylsuccinate directly from a simple olefin feedstock [1]. This patent-documented process employs carbon monoxide and oxygen in the presence of a palladium catalyst, copper-containing compound, and lithium-containing compound to effect two-fold carbomethoxy addition across the propylene double bond [2]. The analogous process with 1-octene yields dimethyl n-hexyl-succinate, demonstrating that the methyl-substituted product is structurally and synthetically distinct from other alkyl succinates and cannot be replaced by unsubstituted dimethyl succinate in applications requiring the α-methyl motif [3].

Carbonylation Olefin Conversion α-Substituted Succinate Synthesis

Dimethyl Methylsuccinate Application Scenarios: Evidence-Based Scientific and Industrial Use Cases


Synthesis of β-Half-Esters via Stobbe Condensation

Dimethyl methylsuccinate is the preferred substrate for Stobbe condensation reactions with aromatic aldehydes and ketones to produce β-half-esters. The α-methyl group ensures selective formation of a single carbanion, yielding β-half-esters that can be further cyclized to acetoxynaphthoates or hydrolyzed to itaconic acids. This synthetic pathway is specifically documented with benzaldehyde, o-methoxybenzaldehyde, p-chlorobenzaldehyde, benzophenone, and acetophenone in the presence of potassium tert-butoxide [1]. Symmetric dimethyl succinate cannot replicate this reactivity profile due to the presence of two equivalent α-positions, which compromises regioselectivity in the condensation step.

Chiral Building Block for Asymmetric Synthesis

Dimethyl methylsuccinate (racemic or enantiopure) serves as a critical chiral building block for synthesizing active pharmaceutical ingredients (APIs) and fine chemicals requiring a stereocenter. Ene-reductase-catalyzed asymmetric reduction methods can produce optically pure dimethyl 2-methylsuccinate with yields up to 86% and enantioselectivities of 98-99% ee from dimethyl citraconate, mesaconate, or itaconate precursors at substrate concentrations up to 700 mM [2][3]. This differentiates it categorically from achiral analogs such as dimethyl succinate, which lack the stereocenter required for chiral target synthesis.

Procurement for Stereochemistry-Sensitive Research Programs

Research programs requiring precise stereochemical control should specify the exact CAS number corresponding to the desired form: racemic dimethyl methylsuccinate (CAS 1604-11-1) for general synthesis, (R)-(+)-methylsuccinic acid dimethyl ester (CAS 22644-27-5) for (R)-enantiomer applications, or (S)-(-)-methylsuccinic acid dimethyl ester (CAS 63163-08-6) for (S)-enantiomer applications . The (R)-enantiomer exhibits an optical rotation of [α]20D = 4.5 ± 0.5° (c = 3 in CHCl3) and a boiling point of 80-81 °C at 12 mmHg, while the racemate boils at 196 °C at 760 mmHg . This tripartite availability enables procurement tailored to specific synthetic or analytical requirements.

Industrial Dicarbonylation Processes

Dimethyl methylsuccinate is produced industrially via heterogeneous palladium-catalyzed oxidative dicarbonylation of propylene using carbon monoxide and oxygen. This process, documented in U.S. Patent 4,554,374, employs a catalyst system comprising a palladium catalyst, copper-containing compound, and lithium-containing compound to achieve direct conversion of a simple olefin feedstock to an α-substituted succinate diester [4]. The methodology extends to other 1-olefins, but the propylene-derived product (dimethyl α-methylsuccinate) is structurally unique among the alkyl succinate family due to its branched methyl substituent, which imparts distinct physical and chemical properties relative to linear-chain analogs.

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